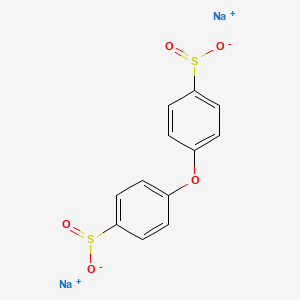

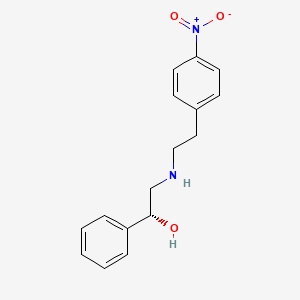

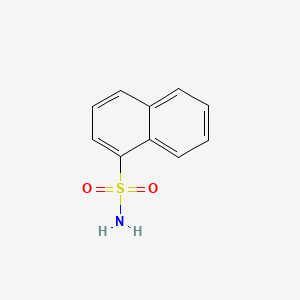

Disodium;4-(4-sulfinatophenoxy)benzenesulfinate

Descripción general

Descripción

The compound Disodium;4-(4-sulfinatophenoxy)benzenesulfinate is a chemical species that can be inferred to have relevance in the field of organic chemistry, particularly in reactions involving phenolate anions. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can help us understand the potential characteristics and applications of this compound.

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted polyfluorinated benzenes with phenolate anions. For instance, the reaction of 4-substituted-polyfluorinated-[(difluoromethyl)sulfinyl]benzenes with sodium phenolate can lead to the formation of phenoxy derivatives, which share a similar sulfinate group to this compound . This suggests that the synthesis of this compound might also involve a reaction with phenolate anions, potentially under conditions that favor the formation of sulfinatophenoxy substituents.

Molecular Structure Analysis

The molecular structure of this compound can be speculated to include a benzenesulfinate core with sulfinatophenoxy substituents. The presence of disodium suggests that the compound is a salt, which may enhance its solubility in polar solvents. Quantum chemical calculations, as mentioned in the context of related compounds, could provide insights into the electronic structure and stability of the molecule .

Chemical Reactions Analysis

The chemical reactivity of this compound can be anticipated to be influenced by the presence of the sulfinatophenoxy groups. In the case of similar compounds, reactions with phenolate anions can lead to various substitution patterns depending on the substituents and reaction conditions . Therefore, this compound may also undergo substitution reactions with nucleophiles, potentially leading to a range of derivatives.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not provided, we can infer from related compounds that it may exhibit good solubility in polar solvents due to its ionic nature. The compound might also show interesting electrochemical properties, as seen with the disodium salt of 2,5-dihydroxy-1,4-benzoquinone, which has been proposed as an anode material for rechargeable sodium-ion batteries . This suggests that this compound could potentially have applications in energy storage systems.

Aplicaciones Científicas De Investigación

Polymer Science Applications

Synthesis of Sulfonated Polymers :Sulfonated poly(phthalazinone ether sulfone)s with high molecular weight have been directly prepared for use in Proton Exchange Membrane Fuel Cell (PEMFC) applications. These ionomers exhibit low swelling due to intermolecular hydrogen bonds, showcasing their potential in energy conversion devices (Xiao et al., 2002).

Proton Exchange Membranes :A series of fluorinated sulfonated polytriazoles, synthesized using a novel diazide monomer, demonstrated high molecular weights, good film-forming capabilities, and low water uptake. These materials are promising for proton exchange membrane applications due to their high thermal and chemical stabilities, showcasing advancements in membrane technology for fuel cells (Singh et al., 2014).

Environmental Chemistry Applications

Degradation of Sulfonated Aromatic Compounds :The radiolytic degradation of sulfonated aromatic compounds in aqueous solutions was studied, emphasizing the effective removal of these pollutants from water. This research highlights the potential of Co60 irradiation in treating wastewater containing sulfonated compounds, contributing to environmental protection (Alkhuraiji, 2019).

Materials Engineering Applications

Catalysis :A practical synthesis of disulfonated phosphine for biphasic catalysis was described, providing a reliable method to prepare water-soluble phosphines. This contributes to the development of more efficient catalytic processes in chemical synthesis (Thorpe et al., 2000).

Biochar Catalysts for Biofuel Synthesis :Hydrophobic acid-functionalized biochar, prepared using 4-aminobenzenesulfonic acid, exhibited high catalytic activity and selectivity in the alkylation process for high-density biofuel synthesis. This innovative approach to catalyst design highlights the role of sulfonated aromatic compounds in sustainable energy production (Zhong et al., 2019).

Propiedades

IUPAC Name |

disodium;4-(4-sulfinatophenoxy)benzenesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5S2.2Na/c13-18(14)11-5-1-9(2-6-11)17-10-3-7-12(8-4-10)19(15)16;;/h1-8H,(H,13,14)(H,15,16);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVBSOVGQSBKCB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)[O-])S(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Na2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone](/img/structure/B3023403.png)

![9-Nitroacenaphtho[1,2-b]quinoxaline](/img/structure/B3023409.png)

![4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B3023421.png)

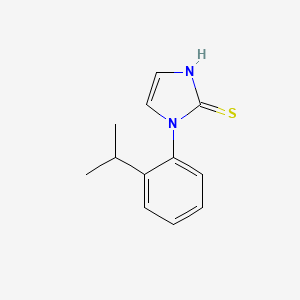

![2-[4-(1-Methylethyl)phenyl]-imidazo[1,2-A]pyrimidine-3-carboxaldehyde](/img/structure/B3023423.png)